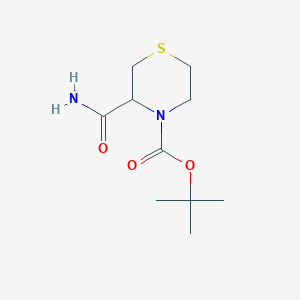

4-Boc-thiomorpholine-3-carboxylic acid amide

CAS No.:

Cat. No.: VC16468509

Molecular Formula: C10H18N2O3S

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O3S |

|---|---|

| Molecular Weight | 246.33 g/mol |

| IUPAC Name | tert-butyl 3-carbamoylthiomorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |

| Standard InChI Key | GRCIRSQNWGAMOC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCSCC1C(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Boc-thiomorpholine-3-carboxylic acid amide belongs to the thiomorpholine class of heterocyclic compounds, distinguished by a six-membered ring containing one sulfur and one nitrogen atom. The Boc (tert-butoxycarbonyl) group at the 4-position acts as a protective moiety for the amine functionality, while the carboxamide group at the 3-position enhances its suitability for peptide coupling reactions . Key molecular parameters include:

| Property | Value |

|---|---|

| CAS Number | 1263377-99-6 |

| Molecular Formula | C₁₀H₁₈N₂O₃S |

| Molecular Weight | 246.33 g/mol |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble in DMSO, MeCN |

The Boc group’s steric bulk and electron-withdrawing nature stabilize the compound against premature degradation during synthetic workflows, a feature critical for its role in multi-step organic syntheses .

Stereochemical Considerations

While the compound’s racemic form is commercially available, enantiomerically pure variants (e.g., R-4-Boc-thiomorpholine-3-carboxylic acid derivatives) are employed in asymmetric synthesis to produce chiral drug candidates . The sulfur atom’s position in the thiomorpholine ring influences conformational flexibility, which can affect binding affinity in target biological systems .

Synthesis and Industrial Production

Direct Amidation Strategies

The amide bond in 4-Boc-thiomorpholine-3-carboxylic acid amide is typically formed via direct coupling of thiomorpholine-3-carboxylic acid with an amine under activating conditions. Recent advances in boron-mediated amidation, as demonstrated by Lanigan et al., offer a scalable and racemization-free route to such compounds . For instance, using B(OCH₂CF₃)₃ as a catalyst enables the reaction of carboxylic acids with amines in acetonitrile at elevated temperatures, yielding amides with >90% purity after resin-based purification :

This method avoids aqueous workup, preserving acid- and base-sensitive functional groups—a critical advantage for API intermediates .

Boc Protection-Deprotection Dynamics

Introducing the Boc group involves treating thiomorpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP. The Boc group’s orthogonal stability allows selective deprotection under acidic conditions (e.g., TFA) without affecting the amide bond . Industrial-scale production by suppliers like MolCore BioPharmatech emphasizes ISO-certified protocols to ensure batch-to-batch consistency .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

4-Boc-thiomorpholine-3-carboxylic acid amide is a cornerstone in synthesizing neurology-targeted therapeutics. Its thiomorpholine core mimics endogenous sulfur-containing biomolecules, enabling interactions with neurological receptors and enzymes . For example, it serves as a precursor to kinase inhibitors and GABA analogs under investigation for epilepsy and neurodegenerative diseases .

Peptide Synthesis and Bioconjugation

The compound’s carboxamide group facilitates solid-phase peptide synthesis (SPPS), where it acts as a backbone or side-chain modifier. Its Boc protection strategy allows sequential coupling in Fmoc-/Boc-based methodologies, minimizing side reactions . In bioconjugation, it links payloads to antibodies in antibody-drug conjugates (ADCs), leveraging its stability in physiological conditions .

Material Science Innovations

Beyond pharmaceuticals, the compound’s sulfur atom contributes to polymer cross-linking in adhesives and coatings. Its incorporation into polyurethanes enhances thermal stability and mechanical strength, as demonstrated in recent patents .

Future Directions and Research Opportunities

Expanding Therapeutic Applications

Ongoing studies explore the compound’s utility in targeted cancer therapies, particularly as a warhead in proteolysis-targeting chimeras (PROTACs). Its ability to engage E3 ubiquitin ligases could revolutionize protein degradation strategies .

Green Chemistry Initiatives

Efforts to replace traditional amidation catalysts (e.g., HATU) with boron-based reagents like B(OCH₂CF₃)₃ aim to reduce waste and improve atom economy. Scaling these methods could lower production costs by 30–40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume